Spermine-butane-d8 tetrahydrochloride
Overview
Description
Spermine-butane-d8 tetrahydrochloride, also known as N,N’-Bis(3-aminopropyl)-1,4-butanediamine-d8(butane-d8) tetrahydrochloride, is a stable isotope-labelled compound . It has an empirical formula of C10D8H18N4·4HCl and a molecular weight of 356.23 . This compound is a derivative of spermine, a polyamine that is essential for eukaryotic cell growth .
Molecular Structure Analysis
The molecular structure of Spermine-butane-d8 tetrahydrochloride is represented by the SMILES stringCl.Cl.Cl.Cl.[2H]C([2H])(NCCCN)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCCCN
. The InChI key for this compound is XLDKUDAXZWHPFH-XDLCHPJXSA-N
. Physical And Chemical Properties Analysis
Spermine-butane-d8 tetrahydrochloride is a solid substance . It is soluble in water . The melting point of this compound is 310-311°C (dec.) , and its boiling point is 150°C . The refractive index is approximately 1.48 (Predicted, unlabelled) .Scientific Research Applications
Synthesis and Labeling Applications
- Synthesis of [13C, 15N]-labeled Polyamines : Spermine analogs like Spermine-butane-d8 tetrahydrochloride are utilized in synthesizing labeled polyamines for research purposes. For instance, [1,4-13C2,1,4-15N2]butanediamine, a key compound in the syntheses of spermidine and spermine, was prepared using a multi-step process involving stable isotopes (Hara et al., 2000).
Biochemistry and Molecular Biology
- Study of DNA Interactions : Spermine analogs are used to study their interactions with different DNA structures. Research has shown that spermine can associate differently with duplex and quadruplex DNA, as observed in nuclear magnetic resonance spectroscopy studies (Keniry, 2003).
- Oxidative Damage Studies : Spermine participates in the oxidative damage of nucleic acids, such as guanosine and 8-oxoguanosine. This leads to deoxyribosylurea formation, which is significant in understanding DNA damage and repair mechanisms (Hosford et al., 2004).
Pharmaceutical and Medicinal Chemistry
- Cancer Research and Drug Development : Spermine analogs like Spermine-butane-d8 tetrahydrochloride have applications in cancer research. For example, conformationally restricted analogs of spermine have been synthesized and tested for their growth inhibitory effects on human prostate cancer cells (Valasinas et al., 2001).
- Polyamine Metabolism and Drug Metabolism Studies : Spermine analogs are studied for their metabolism in biological systems, which is crucial for understanding their potential as anticancer and antiparasitic drugs (Häkkinen et al., 2010).
Materials Science and Nanotechnology
- Catalyst Development : Spermine analogs are investigated in the field of catalysis, such as in the oxidation of n-butane to maleic anhydride, demonstrating how they can contribute to the improvement of industrial processes (Ballarini et al., 2006).
- Nanosized Catalyst Synthesis : They are also involved in the development of novel nanosized catalysts, as seen in the synthesis of diverse N-sulfonated Brönsted acidic catalysts for promoting certain chemical reactions (Goli-Jolodar et al., 2016).
Environmental and Health Studies
- Environmental Exposure and Health Effects : Research also includes understanding the impact of environmental exposure to compounds related to spermine on human health, like the study on semen parameters and exposure to polychlorinated biphenyls (Hauser et al., 2003).
Nutritional Science
- Metabolic Effects of Spermine Supplementation : The effects of spermine supplementation on metabolism are explored using metabolomic strategies, which has implications in nutritional science (Liu et al., 2014).
Safety And Hazards
Spermine-butane-d8 tetrahydrochloride is classified as causing serious eye damage (Category 1, H318) . Precautionary measures include wearing eye protection/face protection and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes and immediately call a POISON CENTER/doctor .
properties
IUPAC Name |
N,N'-bis(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H/i1D2,2D2,7D2,8D2;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKUDAXZWHPFH-XDLCHPJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])NCCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703032 | |
Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spermine-butane-d8 tetrahydrochloride | |
CAS RN |
1173022-85-9 | |
Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-85-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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